6-Fluoromelatonin

Overview

Description

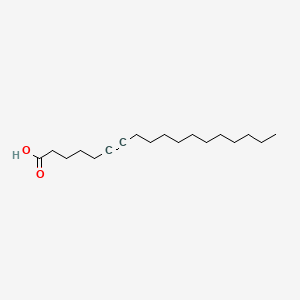

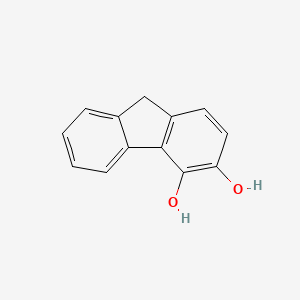

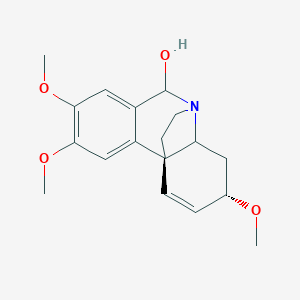

6-Fluoromelatonin is a halogenated derivative of melatonin, a hormone primarily produced by the pineal gland in the brain. Melatonin is well-known for its role in regulating sleep-wake cycles. The introduction of a fluorine atom at the 6th position of the indole ring in melatonin enhances its metabolic stability and potency, making this compound a compound of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoromelatonin typically involves the halogenation of melatonin. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Fluoromelatonin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it back to melatonin or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-fluoroindole derivatives, while reduction can regenerate melatonin .

Scientific Research Applications

6-Fluoromelatonin has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds.

Biology: Studies have shown its potential in regulating circadian rhythms and hormonal activities.

Medicine: It has been investigated for its anti-ovulatory and anti-cancer properties.

Industry: It is used in the development of pharmaceuticals and as a research tool in neuroendocrinology

Mechanism of Action

6-Fluoromelatonin exerts its effects by binding to melatonin receptors (MT1 and MT2) in the brain. This binding inhibits adenylate cyclase activity, reducing cyclic AMP (cAMP) levels and activating phospholipase C. These actions lead to various downstream effects, including modulation of sleep-wake cycles, hormonal regulation, and antioxidant activity .

Comparison with Similar Compounds

Similar Compounds

Melatonin: The parent compound, known for its role in sleep regulation.

6-Chloromelatonin: Another halogenated derivative with similar properties.

6-Hydroxymelatonin: A hydroxylated derivative with enhanced antioxidant properties

Uniqueness

6-Fluoromelatonin is unique due to its enhanced metabolic stability and potency compared to melatonin. The introduction of the fluorine atom increases its resistance to metabolic degradation, making it more effective in biological systems .

Properties

CAS No. |

62106-00-7 |

|---|---|

Molecular Formula |

C13H15FN2O2 |

Molecular Weight |

250.27 g/mol |

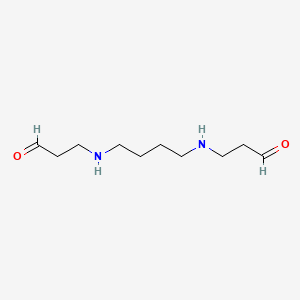

IUPAC Name |

N-[2-(6-fluoro-5-methoxy-1H-indol-3-yl)ethyl]acetamide |

InChI |

InChI=1S/C13H15FN2O2/c1-8(17)15-4-3-9-7-16-12-6-11(14)13(18-2)5-10(9)12/h5-7,16H,3-4H2,1-2H3,(H,15,17) |

InChI Key |

BTTITVUHHXXLFM-UHFFFAOYSA-N |

SMILES |

CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)F |

Canonical SMILES |

CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)F |

Key on ui other cas no. |

62106-00-7 |

Synonyms |

6-fluoromelatonin |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonic acid](/img/structure/B1207062.png)

![Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfamoylpropanoate](/img/structure/B1207067.png)